Isoeugenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 810 mg/L at 25 °C

Miscible with alcohol and ether

Soluble in alcohol, ether and other organic solvents

Soluble in most fixed oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Activity

[1] You can find more information on Isoeugenol's antioxidant properties here: Isoeugenol, a phenolic phytoalexin from clove (Syzygium aromaticum), inhibits human neutrophils superoxide anion generation: )

Antimicrobial Activity

[1] You can find more information on Isoeugenol's antimicrobial activity here: Inhibitory effects of clove (Syzygium aromaticum) and its main component, isoeugenol, on Candida albicans growth and biofilm formation: )

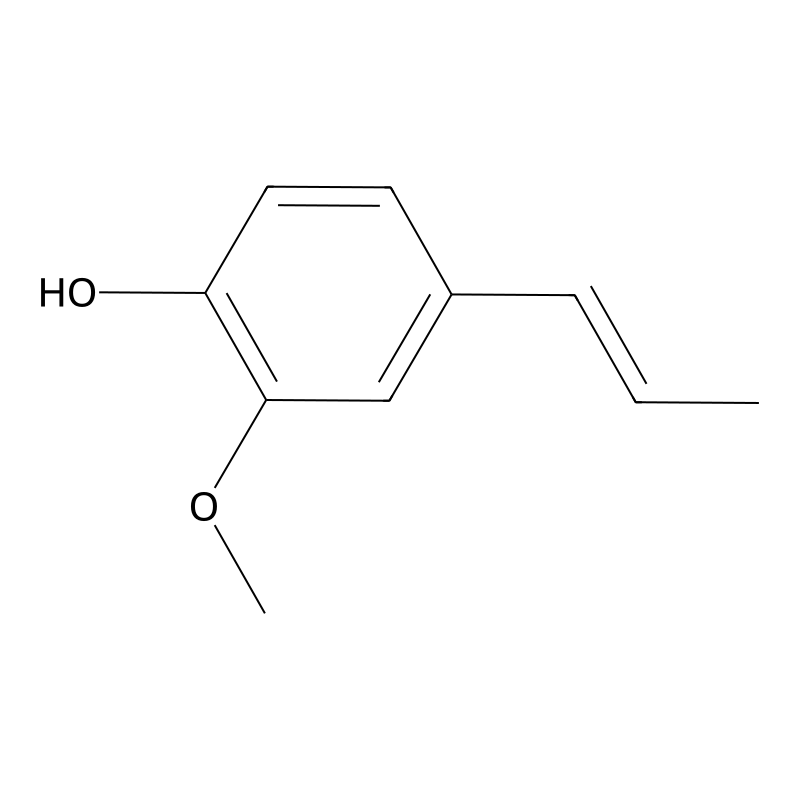

Isoeugenol is a naturally occurring organic compound classified as a phenylpropanoid. It is structurally related to eugenol, differing primarily in the position of the double bond in its propenyl group. Isoeugenol can be found in the essential oils of various plants, including ylang-ylang (Cananga odorata), and is also present in wood smoke and liquid smoke. The compound exists in two isomeric forms: cis (Z) and trans (E), with the trans isomer being crystalline and the cis isomer being a liquid. Isoeugenol has a sweet, spicy aroma, making it a popular ingredient in fragrances and flavorings .

- Free radical scavenging: Isoeugenol's structure with its phenolic group might allow it to scavenge free radicals, potentially protecting cells from oxidative damage.

- Membrane disruption: Isoeugenol could interact with and disrupt the cell membranes of bacteria and fungi, leading to their death.

Isoeugenol exhibits notable biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It has been shown to possess skin sensitization potential, with studies indicating that it may be a stronger sensitizer than its structural analog eugenol. The mechanisms of sensitization involve the formation of reactive intermediates such as quinone methides, which can interact with skin proteins to elicit allergic reactions . Furthermore, isoeugenol has demonstrated potential as an antioxidant, contributing to its protective effects against oxidative stress .

Isoeugenol can be synthesized through several methods:

- From Eugenol: The most common method involves the isomerization of eugenol using heat or acid catalysts.

- Via Phenolic Compounds: Isoeugenol can also be synthesized from guaiacol derivatives through various chemical transformations.

- Biotechnological Approaches: Recent studies have explored microbial fermentation processes to produce isoeugenol from renewable biomass sources .

Isoeugenol finds diverse applications across various industries:

- Fragrance Industry: Used extensively in perfumes and scented products due to its pleasant aroma.

- Flavoring Agent: Employed as a flavoring component in food products.

- Pharmaceuticals: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

- Agricultural Use: Acts as a natural pesticide and antimicrobial agent in food preservation .

Research has indicated that isoeugenol interacts with biological systems primarily through its electrophilic nature. It can form adducts with thiols and proteins, leading to sensitization responses. Studies have shown that isoeugenol's interaction with skin proteins may involve complex mechanisms that contribute to allergic contact dermatitis. The kinetics of these interactions suggest that isoeugenol's reactive intermediates play a crucial role in its biological effects .

Isoeugenol shares structural similarities with several other phenylpropanoids. Here are some comparable compounds:

Uniqueness of Isoeugenol

Isoeugenol's uniqueness lies in its stronger skin sensitization potential compared to eugenol and its ability to form specific reactive intermediates that may influence its biological activity. While sharing similar aromatic characteristics with other compounds like anethole and vanillin, its distinct reactivity patterns make it particularly noteworthy in both industrial applications and biological research contexts .

Purity

Physical Description

Liquid

97-54-1: Pale yellow oily liquid with a spice-clove odor; [CAMEO] Clear light yellow-green viscous liquid; [MSDSonline] 5912-86-7: Liquid; [Merck Index] 5932-68-3: Solid; [Merck Index]

Pale yellow, viscous liquid; floral, carnation-like aroma

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

266 °C

125.00 to 126.00 °C. @ 14.00 mm Hg

Flash Point

235 °F

>212 °F(>100 °C)(closed cup)

Heavy Atom Count

Density

1.080 g/cu cm at 25 °C

1.079-1.085

LogP

log Kow = 3.04

Odor

Decomposition

Appearance

Melting Point

-10 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1868 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 1867 of 1868 companies with hazard statement code(s):;

H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (98.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (99.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Isoeugenol and its structural analog eugenol suppressed the lymphoproliferative response to concanavalin A stimulation in B6C3F1 mouse splenocyte cultures. Isoeugenol inhibited phorbol 12-myristate 13-acetate (PMA) plus ionomycin (Io)-induced IL-2 mRNA expression and protein secretion in B6C3F1 mouse splenocytes, and in EL4.IL-2 mouse T-cells, as determined by real-time RT-PCR and ELISA, respectively. To further characterize the inhibitory mechanism of isoeugenol at the transcriptional level, ... the DNA binding activity of the transcription factors for IL-2 using an electrophoretic mobility shift assay /was examined/. Isoeugenol decreased the binding activity of NF-AT and NF-kappaB in PMA/Io-stimulated EL4.IL-2 cells, but no significant effect was observed for AP-1 or Oct binding activity. Western blot analysis showed that isoeugenol also decreased the nuclear translocation of cytoplasmic NF-AT and NF-kappaB. These results suggest that isoeugenol suppresses IL-2 production through a decrease of IL-2 mRNA expression and that the inhibition is mediated, at least in part, through the down-regulation of NF-AT and NF-kappaB.

The phenolic derivatives eugenol and isoeugenol, which are naturally found in essential oils of different spices, are commonly used as fragrances. Recently data demonstrated that growth suppression produced by these substances occurs in keratinocytes and that the effects may be mediated via aryl hydrocarbon receptor (AhR) interactions. In this study the effects of eugenol and isoeugenol were determined on intracellular localization of AhR, AhR target gene expression, AhR-dependent cell cycle regulation, and proliferation in HaCaT cells. Both compounds produced a rapid and marked translocation of AhR into the nucleus, induced the expression of the AhR target genes cytochrome P-450 1A1 (CYP1A1) and AhR repressor (AhRR), and inhibited proliferation of HaCaT cells. Among the G(1) phase cell cycle-related proteins, levels of the retinoblastoma protein (RB), which is known to interact with AhR, and levels of the cyclin dependent kinase (CDK) 6 were reduced by eugenol and isoeugenol, whereas steady-state levels of CDK2 and CDK4 remained unaffected. Protein levels of CDK inhibitor (CKI) p27(KIP1), known to be modulated in an AhR-dependent manner, were increased after treatment with both substances. In conclusion, data show that the antiproliferative properties of eugenol and isoeugenol in HaCaT cells are mediated through AhR ... .

Effects of eugenol compounds on the production of nitric oxide (NO) in RAW264.7 macrophages were analyzed in relation to the anti-inflammatory action of these compounds. Eugenol and isoeugenol inhibited lipopolysaccharide (LPS)-dependent production of NO, which was due to the inhibition of protein synthesis of inducible nitric oxide synthase (iNOS). Isoeugenol showed the most effective inhibitory effect and eugenol was less effective. LPS-dependent expression of cyclooxygenase-2 (COX-2) protein was also inhibited markedly by isoeugenol, and less effectively by eugenol. Anti-inflammatory action of eugenol compounds may be explained by the inhibition of NO production and COX-2 expression, the pro-inflammatory mediators.

For more Mechanism of Action (Complete) data for Isoeugenol (8 total), please visit the HSDB record page.

Vapor Pressure

0.02 [mmHg]

0.0135 mm Hg at 25 /extrapolated/

Pictograms

Irritant

Other CAS

5932-68-3

Absorption Distribution and Excretion

Metabolism Metabolites

Trans-isoeugenol has known human metabolites that include trans-Isoeugenol-O-glucuronide.

Associated Chemicals

trans-Isoeugenol; 5932-68-3

Wikipedia

Biological Half Life

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Masking

Methods of Manufacturing

The sodium or potassium salt of eugenol is isomerized to isoeugenol by heating. Isomerization can also be carried out catalytically in the presence of ruthenium or rhodium compounds.

Guaiacol is esterified with propionic acid, and the resulting guaiacyl propionate rearranges in the presence of aluminum chloride to give 4-hydroxy-3-methoxypropiophenone. Reduction of the ketone to the corresponding secondary alcohol and dehydration finally yield isoeugenol.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

All Other Chemical Product and Preparation Manufacturing

Phenol, 2-methoxy-4-(1-propen-1-yl)-: ACTIVE

Commercial isoeugenol is a mixture of cis- and trans-isomers, in which the trans-isomer dominates because it is thermodynamically more stable.

Clinical Laboratory Methods

Dates

2: Tang J, Shi L, Li L, Long L, Ding S. Expression and characterization of a 9-cis-epoxycarotenoid dioxygenase from Serratia sp. ATCC 39006 capable of biotransforming isoeugenol and 4-vinylguaiacol to vanillin. Biotechnol Rep (Amst). 2018 Apr 18;18:e00253. doi: 10.1016/j.btre.2018.e00253. eCollection 2018 Jun. PubMed PMID: 29881703; PubMed Central PMCID: PMC5989660.

3: Shormanov VK, Tsatsua EP, Astashkina AP, Vorob'eva OA, Mastikhina YA. [The peculiar features of the distribution of 2-metoxy-4-(1-propenyl)-hydroxybenzene in the organism of the warm-blooded animals]. Sud Med Ekspert. 2018;61(3):35-39. doi: 10.17116/sudmed201861335-39. Russian. PubMed PMID: 29863718.

4: McQuate GT, Royer JE, Sylva CD. Field Trapping Bactrocera latifrons (Diptera: Tephritidae) with Select Eugenol Analogs That Have Been Found to Attract Other 'Non-Responsive' Fruit Fly Species. Insects. 2018 May 1;9(2). pii: E50. doi: 10.3390/insects9020050. PubMed PMID: 29723960.

5: Ruiz-Moreno MJ, Raposo R, Puertas B, Cuevas FJ, Chinnici F, Moreno-Rojas JM, Cantos-Villar E. Effect of a grapevine-shoot waste extract on red wine aromatic properties. J Sci Food Agric. 2018 Apr 26. doi: 10.1002/jsfa.9104. [Epub ahead of print] PubMed PMID: 29696658.

6: Ostovar S, Franco A, Puente-Santiago AR, Pinilla-de Dios M, Rodríguez-Padrón D, Shaterian HR, Luque R. Efficient Mechanochemical Bifunctional Nanocatalysts for the Conversion of Isoeugenol to Vanillin. Front Chem. 2018 Apr 3;6:77. doi: 10.3389/fchem.2018.00077. eCollection 2018. PubMed PMID: 29666790; PubMed Central PMCID: PMC5891640.

7: Royer JE, Khan M, Mayer DG. Methyl-isoeugenol, a Highly Attractive Male Lure for the Cucurbit Flower Pest Zeugodacus diversus (Coquillett) (syn. Bactrocera diversa) (Diptera: Tephritidae: Dacinae). J Econ Entomol. 2018 May 28;111(3):1197-1201. doi: 10.1093/jee/toy068. PubMed PMID: 29618022.

8: Sharma V, Amarnath N, Shukla S, Ayana R, Kumar N, Yadav N, Kannan D, Sehrawat S, Pati S, Lochab B, Singh S. Benzoxazine derivatives of phytophenols show anti-plasmodial activity via sodium homeostasis disruption. Bioorg Med Chem Lett. 2018 May 15;28(9):1629-1637. doi: 10.1016/j.bmcl.2018.03.047. Epub 2018 Mar 19. PubMed PMID: 29615339.

9: Saha S, Verma RJ. Molecular interactions of active constituents of essential oils in zwitterionic lipid bilayers. Chem Phys Lipids. 2018 Jul;213:76-87. doi: 10.1016/j.chemphyslip.2018.03.008. Epub 2018 Mar 27. PubMed PMID: 29596800.

10: Ogawa K, Tashima A, Sadakata M, Morinaga O. Appetite-enhancing effects of vanilla flavours such as vanillin. J Nat Med. 2018 Jun;72(3):798-802. doi: 10.1007/s11418-018-1206-x. Epub 2018 Mar 22. PubMed PMID: 29569223.

11: Rahman A, Rahman M, Demirtas I. Chemical Composition and Antioxidant Potential of Essential Oil and Organic Extracts of Euphorbia tithymaloides L. from Kushtia Region. Anticancer Agents Med Chem. 2018 Feb 28. doi: 10.2174/1871520618666180228122318. [Epub ahead of print] PubMed PMID: 29493467.

12: Yamamoto T, Riehl B, Naba K, Nakahara K, Wiebe A, Saitoh T, Waldvogel SR, Einaga Y. A solvent-directed stereoselective and electrocatalytic synthesis of diisoeugenol. Chem Commun (Camb). 2018 Mar 13;54(22):2771-2773. doi: 10.1039/c8cc00794b. PubMed PMID: 29484329.

13: Ali A, Chong CH, Mah SH, Abdullah LC, Choong TSY, Chua BL. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. 2018 Feb 23;23(2). pii: E484. doi: 10.3390/molecules23020484. PubMed PMID: 29473847.

14: Tarazona A, Gómez JV, Gavara R, Mateo-Castro R, Gimeno-Adelantado JV, Jiménez M, Mateo EM. Risk management of ochratoxigenic fungi and ochratoxin A in maize grains by bioactive EVOH films containing individual components of some essential oils. Int J Food Microbiol. 2018 Mar 23;269:107-119. doi: 10.1016/j.ijfoodmicro.2018.02.002. Epub 2018 Feb 3. PubMed PMID: 29421354.

15: Marquez-Medina MD, Prinsen P, Li H, Shih K, Romero AA, Luque R. Continuous-Flow Synthesis of Supported Magnetic Iron Oxide Nanoparticles for Efficient Isoeugenol Conversion into Vanillin. ChemSusChem. 2018 Jan 23;11(2):389-396. doi: 10.1002/cssc.201701884. Epub 2017 Dec 28. PubMed PMID: 29161467.

16: Nielsen CK, Subbiahdoss G, Zeng G, Salmi Z, Kjems J, Mygind T, Snabe T, Meyer RL. Antibacterial isoeugenol coating on stainless steel and polyethylene surfaces prevents biofilm growth. J Appl Microbiol. 2018 Jan;124(1):179-187. doi: 10.1111/jam.13634. Epub 2017 Dec 18. PubMed PMID: 29119696.

17: Parki A, Chaubey P, Prakash O, Kumar R, Pant AK. Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions. Medicines (Basel). 2017 Nov 8;4(4). pii: E81. doi: 10.3390/medicines4040081. PubMed PMID: 29117116; PubMed Central PMCID: PMC5750605.

18: Ashengroph M, Amini J. Bioconversion of isoeugenol to vanillin and vanillic acid using the resting cells of Trichosporon asahii. 3 Biotech. 2017 Dec;7(6):358. doi: 10.1007/s13205-017-0998-9. Epub 2017 Oct 3. PubMed PMID: 28979831; PubMed Central PMCID: PMC5626669.

19: Pavela R, Maggi F, Lupidi G, Mbuntcha H, Woguem V, Womeni HM, Barboni L, Tapondjou LA, Benelli G. Clausena anisata and Dysphania ambrosioides essential oils: from ethno-medicine to modern uses as effective insecticides. Environ Sci Pollut Res Int. 2018 Apr;25(11):10493-10503. doi: 10.1007/s11356-017-0267-9. Epub 2017 Oct 1. PubMed PMID: 28965298.

20: Chance RJ, Allcock Z, Secombes CJ, Collet B, Collins C. Effect of repeated exposure to AQUI-S(®) on the viability and growth of Neoparamoeba perurans. J Fish Dis. 2018 Feb;41(2):291-298. doi: 10.1111/jfd.12712. Epub 2017 Sep 25. PubMed PMID: 28944485; PubMed Central PMCID: PMC5813168.